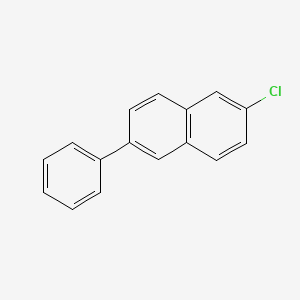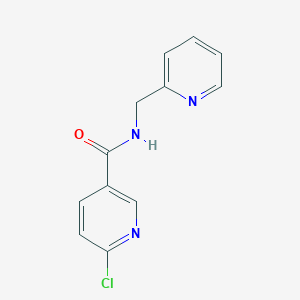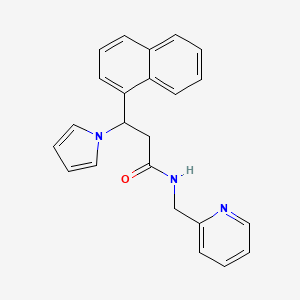
3-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)propanamide is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Naphthyl Group Introduction: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Pyridinylmethyl Group Addition: The pyridinylmethyl group can be added through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted aromatic compounds with various functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)butanamide
- 3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)pentanamide
- 3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)hexanamide
Uniqueness
3-(1-naphthyl)-N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)propanamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science, where other similar compounds may not exhibit the same level of activity or desired properties.
Properties
Molecular Formula |
C23H21N3O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-N-(pyridin-2-ylmethyl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C23H21N3O/c27-23(25-17-19-10-3-4-13-24-19)16-22(26-14-5-6-15-26)21-12-7-9-18-8-1-2-11-20(18)21/h1-15,22H,16-17H2,(H,25,27) |
InChI Key |
BMFIJSRXWQFLLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)NCC3=CC=CC=N3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


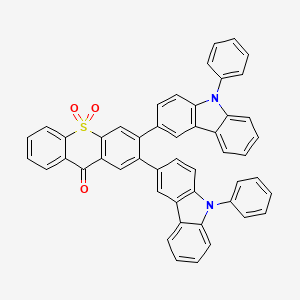
![6-[4-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358680.png)
![3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358683.png)
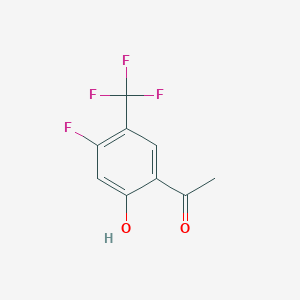
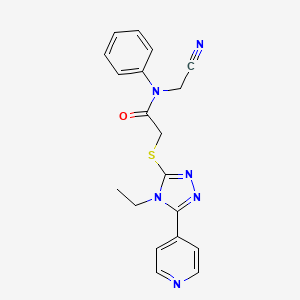
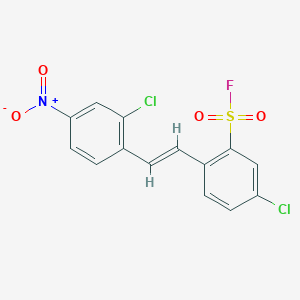

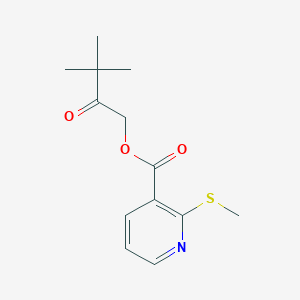
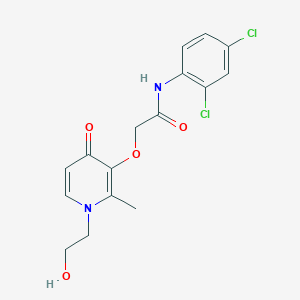

![2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile](/img/structure/B13358735.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358741.png)
